molecular formula C10H11ClF3NO B6268310 rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans CAS No. 1807895-89-1

rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6268310
CAS No.: 1807895-89-1
M. Wt: 253.6
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Description

rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans is a compound with significant interest due to its unique structural features and potential applications in various scientific fields. This compound features a trifluoromethoxy-substituted phenyl ring, which contributes to its distinctive properties and interactions with biological systems.

Preparation Methods

The synthesis of rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans involves multiple steps:

  • Synthetic Routes and Reaction Conditions:

    • The cyclopropanation of an appropriate alkene precursor in the presence of a suitable catalyst and conditions yields the cyclopropan-1-amine framework.

  • Industrial Production Methods:

    • Large-scale synthesis may involve optimizing reaction conditions to enhance yield and purity, often employing flow chemistry or continuous manufacturing techniques.

Chemical Reactions Analysis

rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans undergoes various chemical reactions:

  • Types of Reactions:

    • Oxidation: The compound can be oxidized to introduce new functional groups, typically under conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    • Reduction: Reduction reactions, often using metal hydrides such as lithium aluminum hydride, can modify the amine group.

    • Substitution: Various nucleophiles can substitute the trifluoromethoxy group or the amine moiety under suitable conditions.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

    • Reduction: Metal hydrides like lithium aluminum hydride or sodium borohydride.

    • Substitution: Nucleophilic agents under anhydrous conditions.

  • Major Products:

    • Oxidation products may include carboxylic acids or ketones.

    • Reduction can yield amines or alcohols.

    • Substitution reactions may produce various substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans has broad applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of complex molecules.

    • Its unique structure aids in studying cyclopropane chemistry.

  • Biology:

    • Used in the design of biologically active molecules.

  • Medicine:

    • Investigation into its potential as a therapeutic agent.

    • Studied for its effects on specific biological pathways.

  • Industry:

    • Potential use in developing novel agrochemicals.

    • Utilized in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans involves several steps:

  • Molecular Targets and Pathways:

    • The trifluoromethoxyphenyl group interacts with specific protein targets, modulating their activity.

    • The cyclopropane moiety contributes to the compound's stability and affinity for biological receptors.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

  • rac-(1R,2S)-2-[4-(fluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

  • rac-(1R,2S)-2-[4-(methoxy)phenyl]cyclopropan-1-amine hydrochloride

This compound’s distinctive features and diverse applications make it an exciting subject for ongoing research and development. What sparked your interest in this compound?

Properties

CAS No.

1807895-89-1

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.6

Purity

95

Origin of Product

United States

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